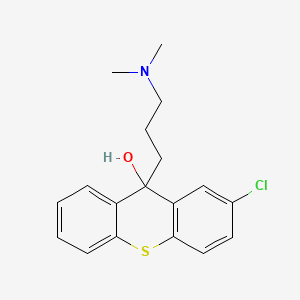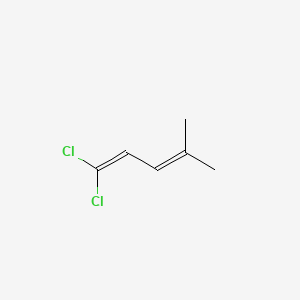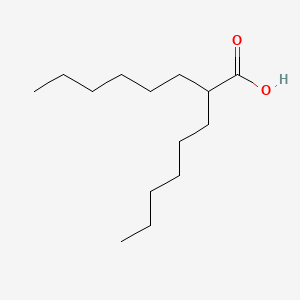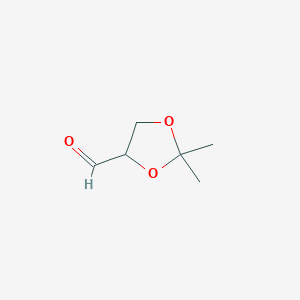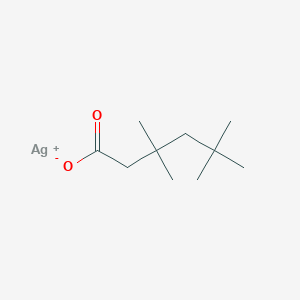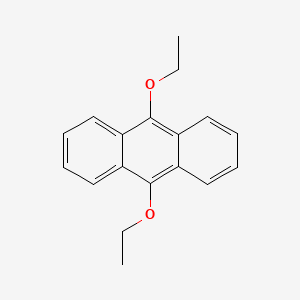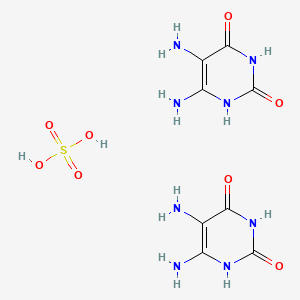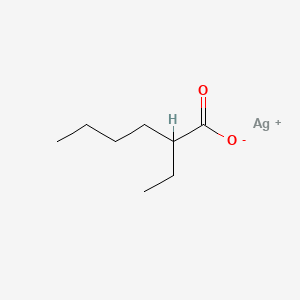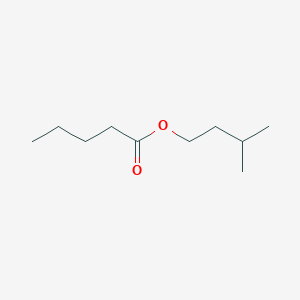
异戊酸异戊酯
描述
3-Methylbutyl pentanoate, also known as iso-amyl N-valerate or isopentyl pentanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 3-Methylbutyl pentanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methylbutyl pentanoate has been primarily detected in urine. Within the cell, 3-methylbutyl pentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Methylbutyl pentanoate has an apple and ripe taste.
科学研究应用
C10H20O2 C_{10}H_{20}O_{2} C10H20O2
其分子量为 172.27 g/mol . 它在不同的科学领域有着广泛的应用。以下是其独特应用的综合分析,每个应用都将在单独的部分中详细介绍。食品工业:调味剂
异戊酸异戊酯在食品工业中被广泛用作调味剂。 其果香和甜味使其成为赋予各种食品(包括口香糖、糖果和烘焙食品)苹果香味的理想添加剂 . 它也用于生产高附加值化合物,如脂肪酸酯,这些化合物可以用作调味剂或抗氧化剂和抗菌剂 .
香料工业:香料成分
在香料工业中,异戊酸异戊酯因其甜美多汁的香气而备受重视,这种香气让人联想到成熟的苹果。它通常在实验室中合成,以确保其质量一致并帮助保护自然资源。 这种与自然相同的版本被用于各种香水,以创造清新水果味 .
制药:药物调味剂
异戊酸异戊酯在制药行业中被用作口服药物和糖浆的调味剂。 它有助于掩盖活性药物成分的令人不愉快的味道,使药物对患者(尤其是儿童)更易于接受 .
化妆品:香水成分
在化妆品中,异戊酸异戊酯用作香水成分。它属于添加到化妆品中以赋予宜人香气的香水油和香料的一部分。 化妆品中香料的平均含量可能会有所不同,但异戊酸异戊酯有助于整体感官体验 .
环境影响:可持续实践
虽然关于异戊酸异戊酯环境影响的具体数据有限,但该行业正在朝着生产方法创新迈进,以提高纯度并减少环境影响。 这包括在更环保的配方中使用异戊酸异戊酯 .
工业用途:各种行业的化合物
异戊酸异戊酯用作香水和食品工业的化合物。它是各种产品的制造中的关键成分,其感官特性在这些产品中是有益的。 这包括其在香料、香料以及作为化学合成的中间体中的用途 .
生物催化:酯化反应
在生物催化中,异戊酸异戊酯通过使用脂肪酶作为催化剂的酯化反应合成。此过程对于创建不同结构的酯以用于香料和其他高价值产品非常重要。 酶促酯化允许在温和条件下生产异戊酸异戊酯,使其成为一种环保的选择 .
作用机制
Target of Action
Isoamyl valerate, also known as 3-Methylbutyl pentanoate or Isopentyl valerate, is primarily used as a flavoring agent in various food products . The primary targets of Isoamyl valerate are the olfactory receptors in our nose that detect smell. These receptors are activated when they come into contact with Isoamyl valerate, leading to the perception of a specific scent or flavor .
Biochemical Pathways
Its primary role is to interact with sensory receptors to produce a sensory response . It is worth noting that isoamyl valerate can be produced via the leucine degradation pathway in certain yeast species .
Pharmacokinetics
As a flavoring agent, it is generally recognized as safe by the Food and Drug Administration (FDA), and it is typically ingested in small amounts that are unlikely to have significant pharmacokinetic effects .
Result of Action
The primary result of Isoamyl valerate’s action is the perception of a specific flavor or scent. This compound is often described as having a fruity, apple-like aroma . When used in food products, it can enhance the overall flavor profile and provide a pleasant sensory experience for the consumer .
Action Environment
The action of Isoamyl valerate can be influenced by various environmental factors. For example, the perceived intensity of its flavor can be affected by the temperature and pH of the food or drink it is added to. Additionally, the presence of other flavor compounds can also influence the overall perception of Isoamyl valerate’s flavor .
属性
IUPAC Name |
3-methylbutyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-10(11)12-8-7-9(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLAMKHIFZBBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174484 | |
| Record name | 3-Methylbutyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
185.00 to 186.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2050-09-1 | |
| Record name | Isoamyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2050-09-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbutyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQJ459H95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


